molecular formula C11H12N2OS2 B14449293 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione CAS No. 76779-95-8

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B14449293
CAS No.: 76779-95-8
M. Wt: 252.4 g/mol
InChI Key: GUSDLYAXQSFDNI-UHFFFAOYSA-N
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Description

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 2,4-dimethylphenol with appropriate thiadiazole precursors. One common method involves the reaction of 2,4-dimethylphenol with thiosemicarbazide in the presence of an acid catalyst to form the desired thiadiazole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol.

Scientific Research Applications

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. In antimicrobial applications, the compound targets bacterial cell walls, disrupting their integrity and leading to cell death. The thiadiazole ring plays a crucial role in this mechanism, as it can interact with bacterial enzymes and inhibit their function .

Comparison with Similar Compounds

Similar compounds to 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione include other thiadiazole derivatives, such as:

Properties

CAS No.

76779-95-8

Molecular Formula

C11H12N2OS2

Molecular Weight

252.4 g/mol

IUPAC Name

5-[(2,4-dimethylphenoxy)methyl]-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C11H12N2OS2/c1-7-3-4-9(8(2)5-7)14-6-10-12-13-11(15)16-10/h3-5H,6H2,1-2H3,(H,13,15)

InChI Key

GUSDLYAXQSFDNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NNC(=S)S2)C

Origin of Product

United States

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